

Foreword: The Analytical Imperative for a Versatile Building Block

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Compound of Interest

Compound Name: *N-Boc-iminodipropionic acid*

Cat. No.: B136163

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N-Boc-iminodipropionic acid (CAS 143766-89-6) is a cornerstone in modern synthetic chemistry, prized for its role as a bifunctional building block.^[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom flanked by two propionic acid chains, makes it an invaluable intermediate in peptide synthesis, drug development, and bioconjugation.^[2] The Boc group provides thermal and chemical stability while allowing for controlled deprotection under acidic conditions, a critical feature for multi-step syntheses.^[3] Given its pivotal role, rigorous analytical verification of its structure and purity is not merely a procedural step but a prerequisite for reproducible and successful downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **N-Boc-iminodipropionic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Chapter 1: Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive method for elucidating the carbon-hydrogen framework of **N-Boc-iminodipropionic acid**. Both ^1H and ^{13}C NMR provide unambiguous confirmation of the compound's connectivity and the successful installation of the critical Boc protecting group.

Expertise in Action: Predicting the ^1H NMR Spectrum

The asymmetry and functional groups within **N-Boc-iminodipropionic acid** lead to a predictable yet informative ^1H NMR spectrum. The chemical shift of each proton is directly influenced by the electronegativity of neighboring atoms and functional groups.

Based on established principles and data from analogous structures, the following proton signals are anticipated:

- **Boc Group Protons ($-\text{C}(\text{CH}_3)_3$):** The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons. This results in a prominent, sharp singlet peak, typically appearing around δ 1.4 ppm.^{[4][5]} This signal is a hallmark of a Boc-protected compound.
- **Propionic Acid Methylene Protons ($-\text{CH}_2-\text{CH}_2-$):** The two propionic acid chains create two distinct sets of methylene protons. These protons will appear as two triplets due to coupling with their adjacent methylene neighbors (J-coupling). The protons on the carbons adjacent to the nitrogen atom ($\text{N}-\text{CH}_2$) are deshielded by the nitrogen and are expected further downfield than the protons adjacent to the carboxyl groups (CH_2-COOH).
- **Carboxylic Acid Protons ($-\text{COOH}$):** The two acidic protons are highly variable. Their signal is often broad and its chemical shift is heavily dependent on the solvent, concentration, and temperature. In many cases, especially in protic solvents, they may exchange with solvent molecules and become too broad to observe or integrate reliably.

Table 1: Predicted ^1H NMR Spectral Data for **N-Boc-iminodipropionic acid**

Predicted Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Rationale
~1.45	Singlet	9H	-C(CH ₃) ₃	Shielded, equivalent methyl protons of the Boc group.
~2.60	Triplet	4H	-CH ₂ -CH ₂ -COOH	Methylene protons alpha to the carboxyl group.
~3.50	Triplet	4H	-N-CH ₂ -CH ₂ -	Methylene protons alpha to the nitrogen, deshielded by the electronegative atom.
10.0 - 12.0	Broad Singlet	2H	-COOH	Acidic protons, position is highly variable and signal may be broad.

Expertise in Action: Predicting the ¹³C NMR Spectrum

¹³C NMR spectroscopy complements the proton data by providing a map of the molecule's carbon backbone. Each unique carbon atom in the structure will produce a distinct signal.

- **Boc Group Carbons:** The Boc group contributes two signals: one from the three equivalent methyl carbons and one from the quaternary carbon. The quaternary carbon signal is a key indicator, typically found around 80 ppm.[\[4\]](#)
- **Propionic Acid Carbons:** The four methylene carbons will resolve into two distinct signals, corresponding to the N-CH₂ and CH₂-COOH environments.

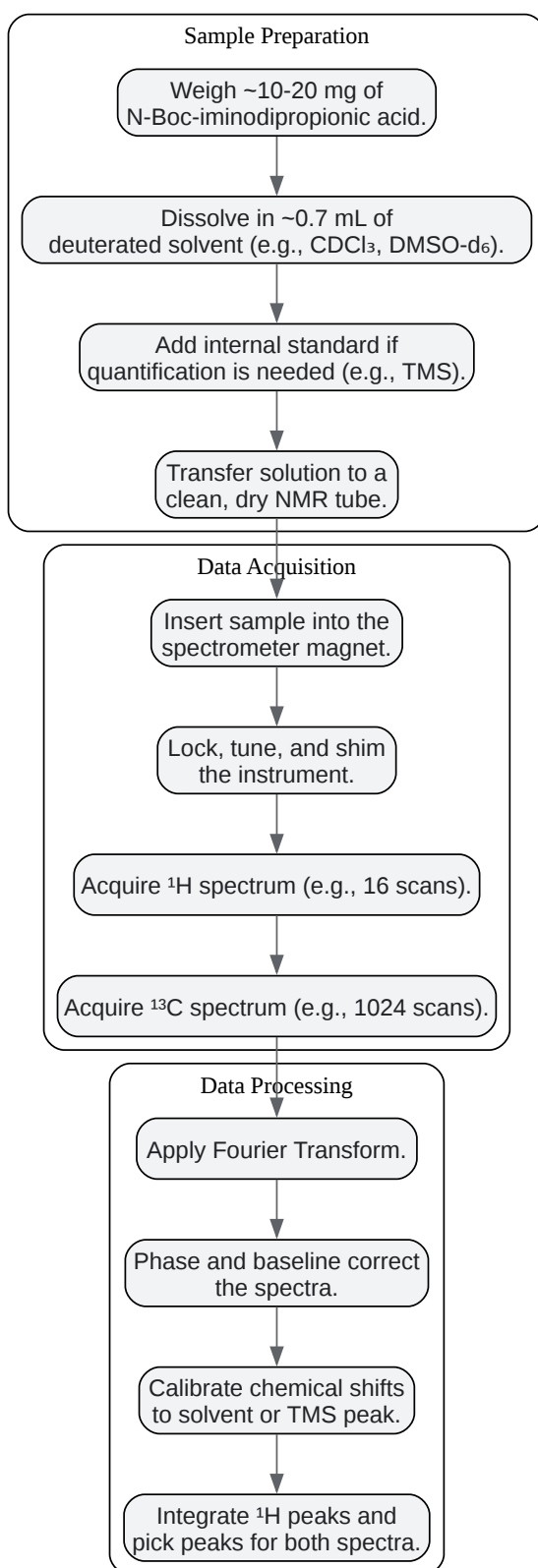
- **Carbonyl Carbons:** The spectrum will feature two downfield signals corresponding to the two types of carbonyl carbons. The urethane carbonyl of the Boc group appears at a slightly different shift than the carboxylic acid carbonyls, providing clear evidence of both functionalities.^{[4][6]}

Table 2: Predicted ¹³C NMR Spectral Data for **N-Boc-iminodipropionic acid**

Predicted Chemical Shift (δ ppm)	Assignment	Rationale
~28.5	-C(CH ₃) ₃	Shielded, equivalent methyl carbons of the Boc group.
~33.0	-CH ₂ -CH ₂ -COOH	Methylene carbons alpha to the carboxyl group.
~45.0	-N-CH ₂ -CH ₂ -	Methylene carbons alpha to the nitrogen atom.
~80.0	-O-C(CH ₃) ₃	Quaternary carbon of the Boc group, deshielded by oxygen.
~155.5	N-C(=O)-O	Urethane carbonyl carbon of the Boc group.
~175.0	-C(=O)OH	Carboxylic acid carbonyl carbons.

Protocol: NMR Data Acquisition

A self-validating NMR experiment requires meticulous sample preparation and a logical acquisition workflow.



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Caption: Workflow for NMR sample preparation and data acquisition.

Chapter 2: Fingerprinting Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For **N-Boc-iminodipropionic acid**, the IR spectrum provides direct evidence of the carboxylic acid and the N-Boc (urethane) moieties.

Expertise in Action: Interpreting the IR Spectrum

The diagnostic power of an IR spectrum lies in identifying characteristic absorption bands corresponding to specific bond vibrations.

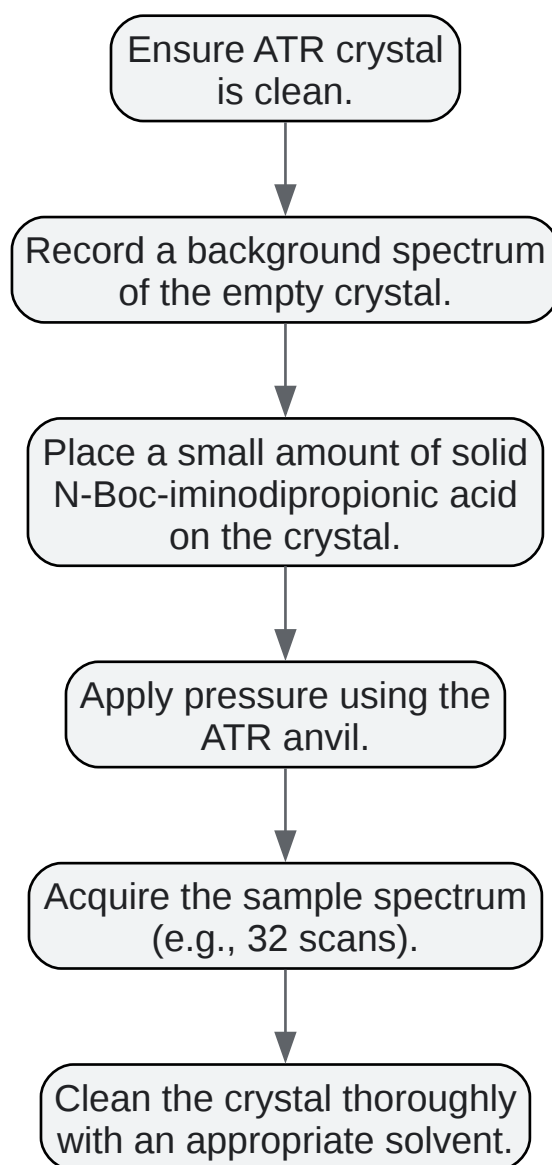
- **O-H Stretch:** The carboxylic acid groups produce a very broad and strong absorption band in the 2500-3300 cm^{-1} region. This breadth is due to intermolecular hydrogen bonding.
- **C-H Stretches:** Aliphatic C-H stretching vibrations from the Boc group and the propionic acid backbone appear as sharp peaks between 2850 and 3000 cm^{-1} .
- **C=O Stretches:** This is the most critical region. Two distinct carbonyl absorptions are expected:
 - **Carboxylic Acid C=O:** A strong, sharp peak typically around 1700-1730 cm^{-1} .
 - **Urethane C=O (Boc group):** A strong, sharp peak typically found at a slightly lower wavenumber, around 1680-1700 cm^{-1} .^[7] The presence of both peaks confirms the molecule's core structure. For comparison, the parent compound without the Boc group, 3,3'-Iminodipropionic acid, would only show the carboxylic acid carbonyl peak.^[8]

Table 3: Characteristic IR Absorption Bands for **N-Boc-iminodipropionic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500 - 3300 (broad)	O-H stretch	Carboxylic Acid
2850 - 3000 (sharp)	C-H stretch	Alkane (CH ₂ , CH ₃)
~1715 (strong, sharp)	C=O stretch	Carboxylic Acid
~1690 (strong, sharp)	C=O stretch	Urethane (Boc Group)
~1160 (strong)	C-O stretch	Urethane (Boc Group)

Protocol: Acquiring an IR Spectrum (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.



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Caption: Workflow for acquiring an ATR-IR spectrum.

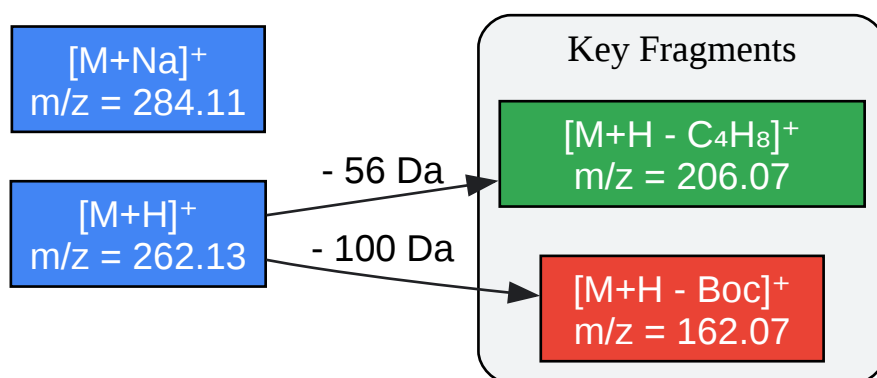
Chapter 3: Confirming Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of **N-Boc-iminodipropionic acid** and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Expertise in Action: Predicting the Mass Spectrum (ESI-Positive Mode)

In ESI-MS, we analyze ions in the gas phase. The analysis provides two key pieces of information: the mass of the intact molecule (as an ion) and the masses of its fragments.

- **Molecular Ion:** The exact molecular weight of **N-Boc-iminodipropionic acid** ($C_{11}H_{19}NO_6$) is 261.1212 Da.^[9] In positive-ion ESI, the most common species observed are the protonated molecule $[M+H]^+$ at m/z 262.1285 and the sodiated adduct $[M+Na]^+$ at m/z 284.1104. Observing these ions confirms the molecular formula.
- **Characteristic Fragmentation:** The true power of MS for structure validation comes from fragmentation. The Boc group has highly predictable fragmentation patterns:
 - **Loss of Isobutylene:** A neutral loss of 56 Da ($-C_4H_8$) from the $[M+H]^+$ ion, resulting in a fragment at m/z 206. This is a classic fragmentation pathway for Boc-protected compounds.
 - **Loss of the Boc group:** A neutral loss of 100 Da ($-C_5H_8O_2$) from the $[M+H]^+$ ion, leading to the deprotected iminodipropionic acid cation at m/z 162.



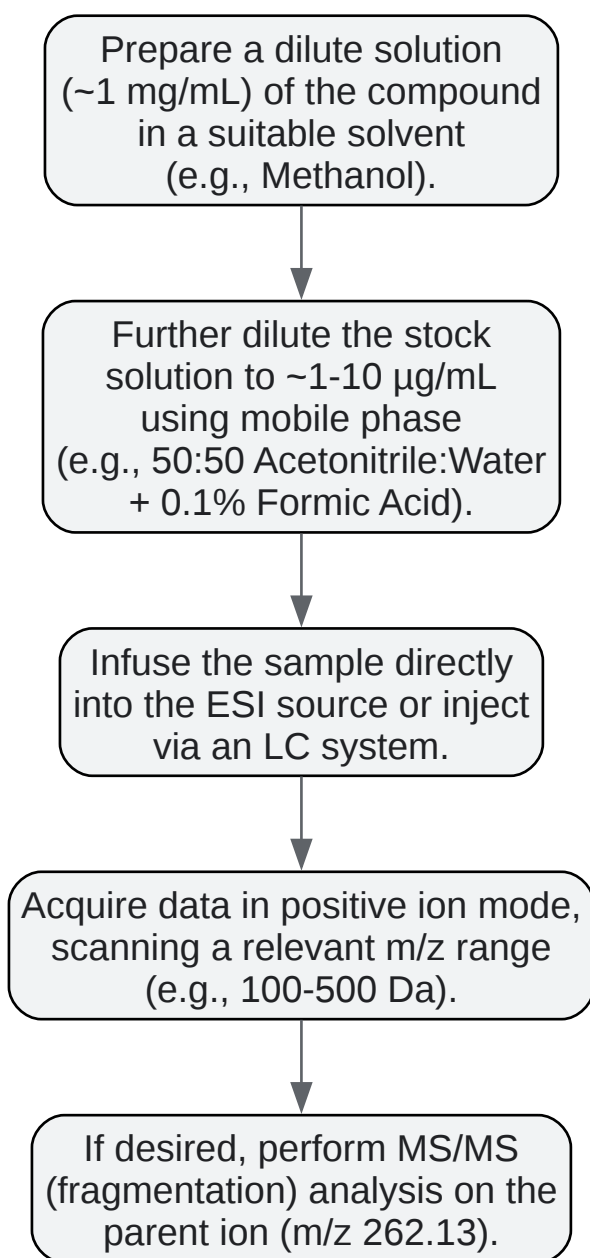
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Caption: Predicted ESI-MS fragmentation of **N-Boc-iminodipropionic acid**.

Table 4: Predicted Key Ions in ESI-MS of **N-Boc-iminodipropionic acid**

m/z (Positive Mode)	Ion Species	Rationale
262.13	$[M+H]^+$	Protonated molecular ion.
284.11	$[M+Na]^+$	Sodiated adduct, common in ESI.
206.07	$[M+H - 56]^+$	Loss of neutral isobutylene from the Boc group.
162.07	$[M+H - 100]^+$	Loss of the entire Boc group.

Protocol: ESI-MS Data Acquisition



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Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion: A Triad of Analytical Certainty

The comprehensive characterization of **N-Boc-iminodipropionic acid** is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides a rapid and unambiguous fingerprint of the essential carboxylic acid and urethane functional groups.

Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that confirm the presence and integrity of the vital Boc protecting group. Together, these techniques form a robust analytical triad, empowering researchers to proceed with confidence in the quality of this versatile synthetic building block.

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